O,O-Bis(4-chlorophenyl) phosphorochloridothioate

説明

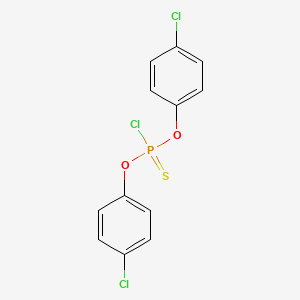

O,O-Bis(4-chlorophenyl) phosphorochloridothioate is a chemical compound with the molecular formula C12H8Cl3O2PS It is characterized by the presence of chloro and chlorophenoxy groups attached to a sulfanylidene-lambda5-phosphane core

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of O,O-Bis(4-chlorophenyl) phosphorochloridothioate typically involves the reaction of phosphorus pentachloride (PCl5) with 4-chlorophenol in the presence of a base such as pyridine. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product. The reaction conditions often include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

化学反応の分析

Types of Reactions: O,O-Bis(4-chlorophenyl) phosphorochloridothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the compound to its corresponding phosphine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

科学的研究の応用

O,O-Bis(4-chlorophenyl) phosphorochloridothioate is a chemical compound with various applications, particularly in scientific research and pesticide formulation. This article explores its applications, mechanisms, and relevant case studies.

Basic Information

- Chemical Name : this compound

- CAS Number : 55526-70-0

- Molecular Formula : C12H8Cl3O2PS

- Molecular Weight : 353.59 g/mol

Structure

The compound features two chlorophenyl groups attached to a phosphorochloridothioate moiety, contributing to its biological activity and chemical stability.

Pesticide Formulation

This compound is primarily utilized in the formulation of pesticides. Its efficacy as an insecticide stems from its ability to inhibit acetylcholinesterase, an enzyme critical for nerve function in insects. This mechanism leads to paralysis and death of target pests, making it effective against a range of agricultural pests.

Case Study: Efficacy Against Specific Pests

A study demonstrated that formulations containing this compound showed significant mortality rates in common agricultural pests such as aphids and beetles. The compound's rapid action and residual effects make it a valuable tool for integrated pest management strategies.

Research in Biochemistry

In biochemical research, this compound serves as a model compound for studying enzyme inhibition and neurotoxic effects. Its ability to mimic neurotransmitter interactions allows researchers to explore pathways involved in neurodegenerative diseases.

Case Study: Neurotoxicity Studies

Research has indicated that exposure to this compound can lead to neurotoxic effects similar to those observed with organophosphate pesticides. In vitro studies on neuronal cell lines have shown that this compound induces apoptosis through oxidative stress pathways.

Analytical Chemistry

The compound is also used as a reference standard in analytical chemistry for the detection of pesticide residues in food and environmental samples. Its unique chemical properties allow for the development of sensitive detection methods, including gas chromatography and mass spectrometry.

Case Study: Residue Analysis

A method developed for the detection of this compound residues in agricultural products demonstrated high sensitivity and specificity, ensuring compliance with safety regulations.

Safety and Environmental Impact

This compound is classified as hazardous due to its potential neurotoxic effects and environmental persistence. Proper handling and application guidelines are crucial to minimize risks associated with its use.

Toxicological Data

- Skin Irritation : Causes skin irritation.

- Eye Irritation : Causes serious eye irritation.

- Respiratory Effects : May cause respiratory irritation upon inhalation.

Environmental Considerations

Studies indicate that the compound can persist in soil and water systems, raising concerns about its impact on non-target organisms and ecosystems. Regulatory bodies emphasize the need for careful assessment before use in agricultural practices.

作用機序

The mechanism of action of O,O-Bis(4-chlorophenyl) phosphorochloridothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

類似化合物との比較

O,O-Bis(4-chlorophenyl) phosphorochloridothioate can be compared with other similar compounds, such as:

Bis(4-chlorophenoxy)methane: This compound shares the chlorophenoxy groups but lacks the phosphorus and sulfur atoms.

Chloro-bis(4-nonylphenoxy)phosphane: This compound has a similar phosphorus core but different substituents, leading to distinct chemical and physical properties.

Uniqueness: The presence of both phosphorus and sulfur atoms in this compound imparts unique reactivity and potential applications that are not observed in its analogs. This makes it a valuable compound for research and industrial applications.

生物活性

O,O-Bis(4-chlorophenyl) phosphorochloridothioate is a phosphorus-containing compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound has the molecular formula C12H8Cl3O2PS. It features a phosphorothioate core with two 4-chlorophenyl groups attached. The presence of both phosphorus and sulfur atoms contributes to its unique reactivity profile, making it a subject of interest in various fields, particularly in organic synthesis and biological research.

The biological activity of this compound primarily involves its interactions with target proteins. The compound can form covalent bonds with nucleophilic sites on enzymes and receptors, leading to inhibition or modulation of their activities. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound may affect metabolic pathways related to disease processes.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

- Anticancer Activity : The compound has demonstrated selective cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma) and A375 (melanoma). For example, one study reported an IC50 value of less than 10 µM against A549 cells, indicating potent anticancer effects .

- Cholinesterase Inhibition : this compound has been evaluated for its ability to inhibit cholinesterases, which are critical in neurotransmission. Its inhibitory activity was found to be comparable to known inhibitors like rivastigmine .

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Various pathogens | Varies | |

| Anticancer | A549 (lung cancer) | <10 | |

| Cholinesterase Inhibition | Electric eel AChE | 8.04 ± 0.27 |

Case Study: Anticancer Activity

In a recent study investigating the anticancer properties of this compound, researchers treated human cancer cell lines with varying concentrations of the compound. The results indicated that the compound significantly inhibited cell proliferation at concentrations as low as 5 µM, showcasing its potential as a therapeutic agent in oncology .

Case Study: Cholinesterase Inhibition

Another investigation focused on the cholinesterase inhibitory effects of this compound compared to established inhibitors. The results revealed that this compound exhibited potent inhibition against acetylcholinesterase, with an IC50 value significantly lower than many other tested compounds. This suggests its potential utility in treating conditions like Alzheimer's disease, where cholinesterase inhibitors are commonly used .

特性

IUPAC Name |

chloro-bis(4-chlorophenoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3O2PS/c13-9-1-5-11(6-2-9)16-18(15,19)17-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQOSDILQMXCPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OP(=S)(OC2=CC=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3O2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308254 | |

| Record name | NSC202838 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55526-70-0 | |

| Record name | NSC202838 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC202838 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。